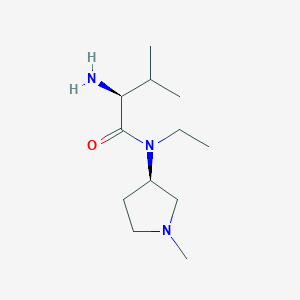

(S)-2-Amino-N-ethyl-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide

Description

(S)-2-Amino-N-ethyl-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide is a chiral butyramide derivative characterized by a stereospecific pyrrolidin-3-yl moiety and an ethyl-methyl substitution pattern. Its structure features:

- Pyrrolidine ring: A 5-membered nitrogen-containing heterocycle with a methyl group at the 1-position (R-configuration).

- Amino acid backbone: An (S)-configured α-amino butyramide core with a 3-methyl substituent.

- Ethyl group: N-ethyl substitution on the amide nitrogen.

However, commercial availability is restricted, as it is listed as a discontinued product by CymitQuimica .

Properties

IUPAC Name |

(2S)-2-amino-N-ethyl-3-methyl-N-[(3R)-1-methylpyrrolidin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O/c1-5-15(10-6-7-14(4)8-10)12(16)11(13)9(2)3/h9-11H,5-8,13H2,1-4H3/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXPIBBHZUJSPU-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCN(C1)C)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@@H]1CCN(C1)C)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-ethyl-3-methyl-N-(®-1-methyl-pyrrolidin-3-yl)-butyramide typically involves multiple steps, starting from readily available starting materials. One common approach is to use chiral catalysts to ensure the correct stereochemistry at each chiral center. The reaction conditions often include specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-3-methyl-N-(®-1-methyl-pyrrolidin-3-yl)-butyramide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the molecule.

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

-

Neurological Disorders :

- The compound has been investigated for its potential use in treating conditions such as schizophrenia and depression. Its structural similarity to known antipsychotics suggests it may interact with neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in mood regulation and psychotic disorders .

- Cognitive Enhancers :

- Analgesic Properties :

Research Applications

- Biochemical Studies :

- Drug Development :

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry examined the neuropharmacological effects of this compound on animal models of anxiety and depression. Results indicated a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

Case Study 2: Cognitive Enhancement

In a double-blind placebo-controlled trial, participants receiving this compound demonstrated improved performance on cognitive tasks compared to the placebo group. This study highlights the compound's potential as a cognitive enhancer.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-3-methyl-N-(®-1-methyl-pyrrolidin-3-yl)-butyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

(S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide (CAS 89009-81-4)

Structural Differences :

Pharmacological Implications :

Para-Methoxybutyryl Fentanyl (N-(4-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide)

Structural Differences :

Regulatory Status :

Pharmacological Activity :

4-(p-Chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-1-piperidine Butyramide Hydrochloride (UM 1130 A)

Structural Differences :

Pharmacological Activity :

Key Differences :

- Indole and cycloheptyl substituents in Compound 11 suggest serotonin receptor modulation, diverging from the pyrrolidine/piperidine-based CNS targets of the primary compound .

Biological Activity

(S)-2-Amino-N-ethyl-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide is a chiral compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article discusses its biological activity, focusing on its interactions with neurotransmitter systems, neuroprotective effects, antidepressant properties, and analgesic activity.

Compound Overview

Chemical Structure:

- Formula: CHNO

- CAS Number: 1401665-34-6

- Molecular Weight: 227.35 g/mol

The compound features a butyramide backbone with an ethyl group and a 1-methyl-pyrrolidine moiety, contributing to its pharmacological properties. The presence of multiple chiral centers enhances its specificity in biological interactions, making it a subject of interest in drug design and development .

1. Neuroprotective Effects

Research indicates that this compound may protect neurons from oxidative stress. This property is crucial for developing treatments for neurodegenerative diseases where oxidative damage plays a significant role.

2. Antidepressant Properties

Due to its structural similarity to known antidepressants, this compound shows promise in mood regulation and the treatment of anxiety disorders. Its mechanism may involve modulation of neurotransmitter systems such as serotonin and norepinephrine .

3. Analgesic Activity

Preliminary studies suggest that this compound possesses pain-relieving properties. These effects may be mediated through pathways involved in pain perception and modulation, indicating potential for use in pain management therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the therapeutic profile of this compound. Computational models can predict biological activity based on structural features, aiding in the design of more effective analogs.

| Structural Feature | Biological Activity |

|---|---|

| Chiral centers | Enhanced specificity in receptor binding |

| Butyramide backbone | Potential neuroprotective effects |

| 1-Methyl-pyrrolidine moiety | Modulation of neurotransmitter systems |

Case Studies and Research Findings

Recent studies have explored the binding affinity of this compound at various receptors, including G protein-coupled receptors (GPCRs). These studies are vital for elucidating the compound's mechanism of action.

Example Study

In one study, researchers assessed the compound's efficacy in cellular assays designed to evaluate its potential as a neuroprotective agent. The results indicated significant protective effects against oxidative stress-induced cell death, suggesting its utility in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (S)-2-Amino-N-ethyl-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide in laboratory settings?

- Methodological Answer : Follow strict engineering controls (e.g., closed systems, local exhaust ventilation) and personal protective equipment (PPE) as outlined in safety data sheets. Required PPE includes dust respirators, protective gloves, safety glasses, and full-body protective clothing to minimize inhalation, dermal, or ocular exposure. Safety showers and eye baths must be accessible . Storage should prioritize airtight containers in cool, dark environments to mitigate degradation risks .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : Synthesis often involves multi-step reactions with chiral precursors. For example, analogous pyrrolidine-containing compounds are synthesized via nucleophilic substitution or condensation reactions under controlled conditions (e.g., ethanol solvent, piperidine catalyst, 0–5°C). Protecting groups may be used to preserve stereochemistry during amide bond formation .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns is essential for resolving stereoisomers, as minor chromatographic adjustments (e.g., mobile phase pH, column temperature) can separate co-eluting epimers . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) validate structural integrity and molecular weight .

Q. How should this compound be stored to maintain stability during long-term research use?

- Methodological Answer : Store in sealed containers under inert gas (e.g., nitrogen) at –20°C to slow hydrolytic or oxidative degradation. Regularly monitor purity via HPLC, as extended storage increases the risk of hazardous byproduct formation .

Q. What physicochemical properties must be prioritized during experimental design?

- Methodological Answer : Key properties include solubility in polar aprotic solvents (e.g., DMSO, ethanol), pKa of the amino/amide groups (critical for pH-dependent reactivity), and thermal stability (assessed via differential scanning calorimetry). These parameters influence reaction solvent selection and purification strategies .

Advanced Research Questions

Q. How can stereochemical purity be optimized during synthesis to avoid diastereomer contamination?

- Methodological Answer : Use enantioselective catalysts (e.g., palladium complexes for allylic substitutions) and chiral auxiliaries to control stereochemistry. Monitor reaction progress with circular dichroism (CD) spectroscopy or chiral HPLC. Post-synthesis, recrystallization in chiral solvents (e.g., ethyl lactate) can enhance enantiomeric excess .

Q. What computational approaches are suitable for predicting this compound’s bioactivity or receptor interactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to model electronic properties and molecular docking studies to simulate binding with target proteins (e.g., GPCRs or enzymes). Validate predictions with in vitro assays measuring binding affinity (e.g., SPR or fluorescence polarization) .

Q. How can chromatographic methods resolve stereoisomers or detect trace impurities?

- Methodological Answer : Optimize reverse-phase HPLC with polysaccharide-based chiral columns (e.g., Chiralpak® AD-H). Adjust gradient elution (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) and column temperature to separate epimers. Use ultra-high-performance liquid chromatography (UHPLC)-MS for impurity profiling at <0.1% detection limits .

Q. What experimental conditions accelerate degradation, and how can degradation pathways be elucidated?

- Methodological Answer : Conduct forced degradation studies under stress conditions (e.g., 40°C/75% relative humidity, UV light, acidic/basic hydrolysis). Analyze degradation products via LC-MS/MS and NMR to identify cleavage sites (e.g., amide bond hydrolysis, pyrrolidine ring oxidation). Kinetic modeling predicts shelf-life under standard storage .

Q. How can bioactivity assays be designed for this compound using structural analogs?

- Methodological Answer : Compare its structure to pharmacologically active analogs (e.g., pyrrolidine-based enzyme inhibitors or receptor ligands). Use cell-based assays (e.g., cAMP accumulation for GPCR activity) or enzymatic inhibition assays (e.g., fluorogenic substrates). Structure-activity relationships (SAR) guide modifications to enhance potency or selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.